![molecular formula C25H21ClFN5OS B11979255 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11979255.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the acetohydrazide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The triazole ring can bind to metal ions, influencing enzymatic activity or disrupting cellular processes. Additionally, the compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide apart is its unique combination of a triazole ring and a hydrazide moiety, which provides a versatile platform for various chemical modifications and biological interactions .
Properties
Molecular Formula |
C25H21ClFN5OS |
---|---|
Molecular Weight |
494.0 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21ClFN5OS/c1-16-6-10-18(11-7-16)24-30-31-25(32(24)19-12-8-17(2)9-13-19)34-15-23(33)29-28-14-20-21(26)4-3-5-22(20)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChI Key |
CTXBSYGRMRQBRT-CCVNUDIWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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